Alizarin Blue S Alizarin Blue S
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543667
InChI: InChI=1S/C17H11NO4.2Na.2H2O3S/c19-14-9-3-1-2-4-10(9)15(20)13-12(14)8-5-6-18-7-11(8)16(21)17(13)22;;;2*1-4(2)3/h1-6,18,21-22H,7H2;;;2*(H2,1,2,3)/q;2*+1;;/p-4
SMILES:
Molecular Formula: C17H11NNa2O10S2-2
Molecular Weight: 499.4 g/mol

Alizarin Blue S

CAS No.:

Cat. No.: VC16543667

Molecular Formula: C17H11NNa2O10S2-2

Molecular Weight: 499.4 g/mol

* For research use only. Not for human or veterinary use.

Alizarin Blue S -

Specification

Molecular Formula C17H11NNa2O10S2-2
Molecular Weight 499.4 g/mol
IUPAC Name disodium;5,6-dihydroxy-3,4-dihydronaphtho[2,3-f]isoquinoline-7,12-dione;disulfite
Standard InChI InChI=1S/C17H11NO4.2Na.2H2O3S/c19-14-9-3-1-2-4-10(9)15(20)13-12(14)8-5-6-18-7-11(8)16(21)17(13)22;;;2*1-4(2)3/h1-6,18,21-22H,7H2;;;2*(H2,1,2,3)/q;2*+1;;/p-4
Standard InChI Key HKIKRHWMSGKSAN-UHFFFAOYSA-J
Canonical SMILES C1C2=C(C=CN1)C3=C(C(=C2O)O)C(=O)C4=CC=CC=C4C3=O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Molecular Identity

The molecular structure of Alizarin Blue S comprises a naphthoquinoline core substituted with hydroxyl and sulfonic acid groups (Figure 1). The sulfonic acid groups (SO3Na-\text{SO}_3\text{Na}) enhance hydrophilicity, enabling dissolution in aqueous solutions—a critical feature for dyeing processes.

Table 1: Molecular identity of Alizarin Blue S

PropertyValue
CAS Number66675-89-6
Molecular FormulaC17H13NNa2O10S2\text{C}_{17}\text{H}_{13}\text{NNa}_2\text{O}_{10}\text{S}_2
Molecular Weight501.4 g/mol
Colour Index NameMordant Blue 27 (CI 67415)
MDL NumberMFCD00190655

The sodium counterions neutralize the sulfonate groups, ensuring solubility in polar solvents like water and ethanol .

Synthesis and Production Methods

Alizarin Blue S is synthesized through a multi-step sulfonation process:

  • Condensation: Glycerol and 3-amino-1,2-dihydroxyanthracene-9,10-dione are heated in concentrated sulfuric acid, facilitating cyclization to form the quinoline backbone .

  • Sulfonation: The intermediate product is treated with sodium bisulfite (NaHSO3\text{NaHSO}_3), introducing sulfonic acid groups at the 7 and 12 positions .

  • Purification: The crude product is precipitated via acidification, washed to remove residual reagents, and crystallized to yield the final sodium salt .

This method emphasizes cost-effectiveness and scalability, though optimization of reaction conditions (e.g., temperature, stoichiometry) remains critical for maximizing yield .

Physical and Chemical Properties

Alizarin Blue S exhibits distinct solubility and reactivity profiles:

  • Solubility: Freely soluble in water (up to 50 g/L at 25°C) and ethanol, but insoluble in non-polar solvents like benzene .

  • Chromogenic Behavior:

    • In concentrated H2SO4\text{H}_2\text{SO}_4, it turns dark yellow due to sulfonic acid group protonation, releasing SO2\text{SO}_2 gas. Dilution yields a brown precipitate .

    • Aqueous solutions shift from red in hydrochloric acid (HCl\text{HCl}) to purple in sodium hydroxide (NaOH\text{NaOH}), reflecting pH-dependent coordination with metal ions .

Table 2: Thermal and spectral properties

PropertyValue
Melting PointNot reported
UV-Vis λmax\lambda_{\text{max}}580–600 nm (aqueous)

Applications in Textile Dyeing

As a mordant dye, Alizarin Blue S forms chelates with metal ions (e.g., Al3+\text{Al}^{3+}, Cr3+\text{Cr}^{3+}) on fiber surfaces, ensuring color fastness. Key applications include:

  • Wool and Silk Dyeing: Pre-treatment with metal salts (e.g., alum) enhances dye uptake, producing navy-blue hues resistant to fading .

  • Leather Staining: Utilized in combination with tannins to achieve uniform coloration .

Fastness and Durability Characteristics

Industrial adoption of Alizarin Blue S hinges on its resistance to environmental stressors:

Table 3: Fastness properties (ISO standards)

TestRating (1–5)
Light Fastness5–6
Wash Fastness4–5
Perspiration (Acid)4
Perspiration (Alkali)4
Rubbing (Dry)4

These ratings underscore its suitability for high-durability textiles, though prolonged UV exposure may cause gradual fading .

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